molecular formula C11H7NO B1211104 1-Naphthyl isocyanate CAS No. 86-84-0

1-Naphthyl isocyanate

Cat. No. B1211104
CAS RN: 86-84-0
M. Wt: 169.18 g/mol
InChI Key: BDQNKCYCTYYMAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthyl isocyanate can involve alkali metal reduction, leading to rapid cyclotrimerization, generating diastereoisomers of tris(1-naphthyl) isocyanurate. This process is facilitated even with sterically bulky substituents attached to the NCO moiety, showcasing the compound's versatility in chemical synthesis (Peters et al., 2015).

Molecular Structure Analysis

1-Naphthyl isocyanate's molecular structure has been characterized through spectroscopic methods. FT-IR and FT-Raman vibrational analyses, alongside HF and DFT simulations, provide insights into its vibrational frequencies, bond lengths, angles, and dihedral angles, offering a detailed understanding of its molecular geometry (Shoba et al., 2011).

Chemical Reactions and Properties

1-Naphthyl isocyanate participates in step-growth polymerization, forming novel naphthalene-containing polyureas. This reaction showcases its utility in creating materials with unique properties (Mallakpour & Zandi, 2006). Additionally, its reactions under rhodium catalysis for the synthesis of naphtho[1,8-bc]pyran derivatives highlight its role in generating polycyclic compounds through regioselective C-H bond cleavage (Mochida et al., 2010).

Physical Properties Analysis

The physical properties of 1-Naphthyl isocyanate derivatives, such as stability and fluorescence, have been investigated. For example, the stability and fluorescent properties of synthesized polymers from 1-Naphthyl isocyanate reveal potential applications in materials science (Fleischmann & Ritter, 2015).

Chemical Properties Analysis

The chemical properties of 1-Naphthyl isocyanate, including its reactivity and derivative formation, are pivotal in analytical chemistry and polymer science. Its derivatives, when analyzed using reversed-phase high-performance liquid chromatography, demonstrate its role in understanding and manipulating polyethoxylate mixtures (Lemr et al., 1994).

Scientific Research Applications

Spectroscopic Characterization

1-Naphthyl isocyanate has been utilized in the study of cyclotrimerization reactions. An experiment involving the potassium metal reduction of 1-naphthyl isocyanate resulted in the formation of two diastereoisomers of tris(1-naphthyl) isocyanurate. This process was monitored and characterized using spectroscopic techniques such as 1H and 13C NMR, and confirmed with single-crystal X-ray diffraction analyses. This research highlights the utility of alkali metal reduction in rapidly generating isocyanurate compounds, even with sterically bulky substituents (Peters et al., 2015).

Vibrational Analysis and Computational Simulations

1-Naphthyl isocyanate has been the subject of in-depth vibrational analysis. Fourier transform infrared and Raman spectra of isocyanic acid 1-naphthyl ester were recorded, and vibrational frequencies were calculated using HF and DFT methods. This study provides a thorough understanding of the infrared and Raman spectra of the compound, contributing significantly to the field of molecular spectroscopy (Shoba et al., 2011).

Reactivity with Gelatin

Research on the reactivity of gelatin with isocyanate used 1-naphthyl-isocyanate as a detectable marker. The study investigated different feed ratios and reaction conditions, providing insights into the bonding and unbonding dynamics of naphthyl derivatives in gelatin. This has implications for the understanding of polymer science and biochemistry (Bertoldo et al., 2011).

Polymer Synthesis

1-Naphthyl isocyanate has been used in synthesizing novel polyureas with naphthalene-containing structures. This synthesis process explored different diisocyanates and catalysts, contributing to the development of new materials with potential applications in various industries (Mallakpour & Zandi, 2006).

Metabolite Study

In a study related to the bioactivation of 1-naphthylisothiocyanate, 1-naphthyl isocyanate was identified as a metabolite. This research offers valuable insights into the metabolic pathways and potential toxicity of related compounds (Li et al., 2008).

Assay Development

1-Naphthyl isocyanate has been employed in the development of sensitive HPLC methods for the assay of various compounds in human plasma. Its role in derivatization processes has been crucial in advancing analytical techniques in pharmacology and biochemistry (Belal et al., 2013).

Safety And Hazards

1-Naphthyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-isocyanatonaphthalene
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InChI

InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
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InChI Key

BDQNKCYCTYYMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
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DSSTOX Substance ID

DTXSID9058949
Record name 1-Isocyanatonaphthalene
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Molecular Weight

169.18 g/mol
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Physical Description

Colorless nearly odorless liquid; Vapors have a pungent odor of isocyanates; [Merck Index] Faintly yellow-green liquid;
Record name 1-Naphthyl isocyanate
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Product Name

1-Naphthyl isocyanate

CAS RN

86-84-0, 30135-65-0
Record name 1-Naphthyl isocyanate
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Record name alpha-Naphthyl isocyanate
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Record name Naphthalene, 1-isocyanato-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Naphthyl isocyanate
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1-Naphthyl isocyanate
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1-Naphthyl isocyanate
Reactant of Route 4
1-Naphthyl isocyanate
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1-Naphthyl isocyanate
Reactant of Route 6
1-Naphthyl isocyanate

Citations

For This Compound
553
Citations
K Lemr, M Zanette, A Marcomini - Journal of chromatography A, 1994 - Elsevier
The optimization procedure for the reversed-phase HPLC separation of 1-naphthyl isocyanate derivatives of linear alcohol polyethoxylates (LAEs) is reported. Using a C 18 -bonded …
Number of citations: 45 www.sciencedirect.com
Y Li, IM Yousef, GL Plaa - Liver, 1995 - Wiley Online Library
… They were identified as 1naphthyl isocyanate, 1 -… mg/kg), 1 -naphthyl isocyanate concentration was significantly lower … not to the same extent as 1-naphthyl isocyanate. On the other hand…
Number of citations: 9 onlinelibrary.wiley.com
CL Hsu, RR Walters - Journal of Chromatography A, 1991 - Elsevier
The enantiomers of ibutilide fumarate,a new antiarrhythmic agent with a single secondary alcohol chiral center, were solid-phase extracted, derivatized with 1-naphthylisocyanate, and …
Number of citations: 19 www.sciencedirect.com
SE Ellzey Jr, CH Mack - The Journal of Organic Chemistry, 1962 - ACS Publications
The infrared spectrum of II obtained at high resolution possesses twin absorptions at 1725 and 1734 cm.-1, which may be assigned to the two allophanate C= 0 groups. 4 A third band at …
Number of citations: 3 pubs.acs.org
T Ullrich, S Menge, M Schmid, G Gübitz… - Biomedical …, 2001 - Wiley Online Library
… In this article, a sensitive and convenient reversedphase HPLC method for chiral resolution of 10 aminoalcohols, based on derivatization with 1-naphthyl isocyanate (NIC) and …
CJ McEntyre, S Slow, M Lever - Analytica chimica acta, 2009 - Elsevier
… This may be due to the 1-naphthyl isocyanate precipitating out of solution at … of 1-naphthyl isocyanate. Consequently, we found that adding more than 20 μL of 1-naphthyl isocyanate …
Number of citations: 14 www.sciencedirect.com
SJ Peters, ME Kassabaum, MK Nocella… - European Journal of …, 2015 - Wiley Online Library
… Herein, we report that the alkali metal reduction of 1-naphthyl isocyanate (1) results in the rapid conversion into tris(1-naphthyl) isocyanurate (2) in very good yield. Both nuclear …
F Belal, M Walash, N El-Enany, S Zayed - Journal of Chromatography B, 2013 - Elsevier
… 1) indicates that the drug has one primary amino group, this encourage us to develop a new method for the determination of ALI using 1-naphthyl isocyanate (NIC) as a derivatizing …
Number of citations: 18 www.sciencedirect.com
K Andersson, C Hallgren, JO Levin… - … of chromatography. A, 1984 - hero.epa.gov
A method for analyzing aliphatic amines in air was tested. The runs were performed with a high performance liquid chromatograph consisting of an auto sampler, a solvent delivery …
Number of citations: 20 hero.epa.gov
E DYER, RE READ - The Journal of Organic Chemistry, 1961 - ACS Publications
… and for only 70% of the 1-naphthyl isocyanate moiety, probably due to thehigh affinity of the … present during the early stages of the pyrolysis of the 1-naphthyl isocyanate, it could not be …
Number of citations: 72 pubs.acs.org

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